molecular formula C18H15Cl4N3O2 B2734345 3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide CAS No. 1424612-66-7

3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide

Cat. No.: B2734345
CAS No.: 1424612-66-7
M. Wt: 447.14
InChI Key: QBQQFXSLEWDWOX-UHFFFAOYSA-N
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Description

3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide is a complex organic compound characterized by its multiple chlorine atoms and a cyclopentylcarbamoyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide typically involves multiple steps, starting with the chlorination of pyridine to introduce the tetrachloro substituents

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chlorine atoms can be oxidized to form different oxidation states.

  • Reduction: : Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.

  • Substitution: : Substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents such as nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of chlorinated intermediates or fully oxidized products.

  • Reduction: : Formation of partially or fully dechlorinated products.

  • Substitution: : Formation of compounds with different substituents replacing chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple chlorine atoms make it a versatile reagent for various organic reactions.

Biology

In biological research, this compound may be used to study the effects of chlorinated compounds on biological systems. It can serve as a probe to understand the interactions between chlorinated molecules and biological targets.

Medicine

Potential medicinal applications include the development of new drugs. The compound's structure may be modified to create pharmaceuticals with specific therapeutic properties.

Industry

In industry, this compound could be used in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5,6-tetrachloropicolinic acid: : Similar structure but lacks the cyclopentylcarbamoyl group.

  • Chloranil: : Another tetrachlorinated compound used in different chemical reactions.

Uniqueness

The presence of the cyclopentylcarbamoyl group in 3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide distinguishes it from similar compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl4N3O2/c19-12-13(20)15(25-16(22)14(12)21)18(27)24-11-7-5-9(6-8-11)17(26)23-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQQFXSLEWDWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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